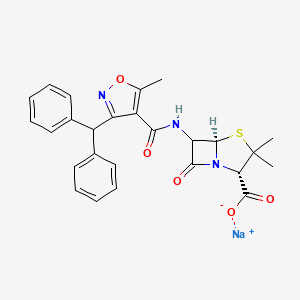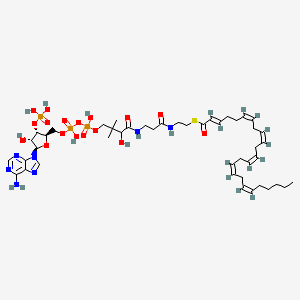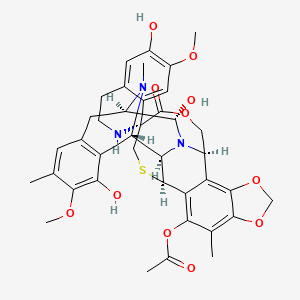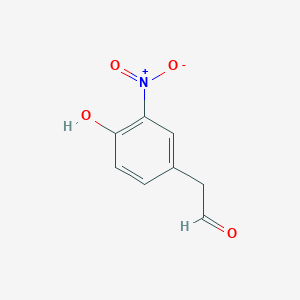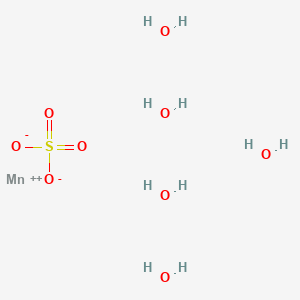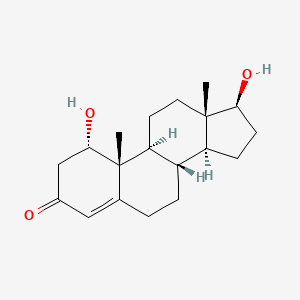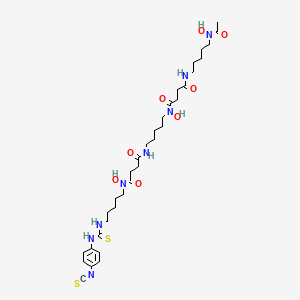
Unii-tmk6ND3qjh
描述
BERDOXAM: is a novel compound primarily used in the field of immuno-oncology. It is a radiolabeled minibody that binds to the CD8 receptor on human T cells, allowing for quantitative, non-invasive imaging of CD8+ cells in patients. This compound is particularly significant in the context of cancer treatment, as it helps visualize and quantify tumor-infiltrating CD8+ T cells, which are crucial for the immune response against tumors .
科学研究应用
Chemistry: In chemistry, BERDOXAM is used as a radiotracer for studying the biodistribution and pharmacokinetics of CD8+ cells. It provides valuable insights into the behavior of these cells in various physiological and pathological conditions .
Biology: In biology, BERDOXAM is employed to visualize and quantify CD8+ T cells in vivo. This is particularly useful in immunological studies, where understanding the distribution and dynamics of these cells is crucial .
Medicine: In medicine, BERDOXAM is used in the diagnosis and monitoring of cancer. It helps assess the immune response to tumors and predict the efficacy of immunotherapies. This compound is also being investigated for its potential in guiding patient management and optimizing treatment strategies .
Industry: In the pharmaceutical industry, BERDOXAM is used in clinical trials to evaluate the effectiveness of new immunotherapies. It provides a non-invasive method for monitoring the immune response and helps identify potential biomarkers for treatment response .
作用机制
BERDOXAM exerts its effects by binding to the CD8 receptor on human T cells. This binding allows for the visualization and quantification of CD8+ cells using PET imaging. The minibody structure is designed to optimize organ perfusion and pharmacokinetics, ensuring high specificity and minimal off-target effects. The zirconium-89 radiolabel provides a long half-life, allowing for repeated imaging over several days .
生化分析
Biochemical Properties
Unii-tmk6ND3qjh plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with E3 ubiquitin ligase HECTD1, which is involved in the ubiquitin-proteasome system . The nature of these interactions includes binding to specific sites on the enzymes, leading to either activation or inhibition of their activity. This interaction is crucial for regulating protein degradation and maintaining cellular homeostasis.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell proliferation by modulating the activity of mitotic cyclins through the ubiquitin-proteasome system . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with HECTD1 affects the spindle assembly checkpoint, which is essential for proper cell division .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to specific enzymes, such as HECTD1, leading to the formation of ubiquitin chains that signal for protein degradation . This process is vital for regulating the cell cycle and ensuring the timely degradation of mitotic cyclins. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cell signaling pathways and gene expression . Additionally, the compound’s stability in various experimental conditions determines its efficacy and reliability in research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, such as enhanced protein degradation and improved cell cycle regulation . At higher doses, this compound can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the ubiquitin-proteasome system highlights its importance in protein turnover and degradation . Additionally, this compound may influence other metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . The transport and distribution of this compound are essential for its biological activity and effectiveness in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery . This localization is crucial for its activity and function, as it determines the specific cellular processes that this compound can modulate.
准备方法
Synthetic Routes and Reaction Conditions: BERDOXAM is synthesized by conjugating a minibody with the deferoxamine derivative and radiolabeling it with zirconium-89. The minibody is an 80 kDa fragment that lacks a functional Fc domain, which confers high affinity to the CD8 receptor. The conjugation process involves the use of specific binding agents and controlled reaction conditions to ensure the stability and efficacy of the final product .
Industrial Production Methods: The industrial production of BERDOXAM involves several steps, including the synthesis of the minibody, conjugation with the deferoxamine derivative, and radiolabeling with zirconium-89. The production process is carried out in specialized facilities equipped with the necessary infrastructure for handling radiopharmaceuticals. Quality control measures are implemented at each stage to ensure the purity and potency of the final product .
化学反应分析
Types of Reactions: BERDOXAM primarily undergoes binding reactions with the CD8 receptor on human T cells. This binding is highly specific and does not involve significant chemical transformations. The minibody structure is optimized for organ perfusion and pharmacokinetics, maximizing the signal-to-background ratio during imaging .
Common Reagents and Conditions: The key reagents used in the synthesis of BERDOXAM include the minibody, deferoxamine derivative, and zirconium-89. The reaction conditions are carefully controlled to maintain the integrity of the minibody and ensure efficient radiolabeling .
Major Products Formed: The major product formed from the synthesis of BERDOXAM is the radiolabeled minibody conjugate, which is used for PET imaging of CD8+ cells in patients .
相似化合物的比较
Similar Compounds:
Glofitamab: A CD20xCD3 T-cell-engaging bispecific monoclonal antibody used in the treatment of B-cell non-Hodgkin lymphoma.
Zirconium-89 Crefmirlimab Berdoxam: Another radiolabeled minibody used for PET imaging of CD8+ cells.
Uniqueness of BERDOXAM: BERDOXAM is unique in its high specificity for the CD8 receptor and its ability to provide quantitative, non-invasive imaging of CD8+ cells. This makes it a valuable tool in the field of immuno-oncology, where understanding the immune response to tumors is critical for developing effective treatments .
属性
IUPAC Name |
N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-isothiocyanatophenyl)carbamothioylamino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52N8O8S2/c1-26(42)39(47)22-8-2-5-19-34-29(43)15-17-31(45)40(48)23-9-3-6-20-35-30(44)16-18-32(46)41(49)24-10-4-7-21-36-33(51)38-28-13-11-27(12-14-28)37-25-50/h11-14,47-49H,2-10,15-24H2,1H3,(H,34,43)(H,35,44)(H2,36,38,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAYEVATSBINBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=S)NC1=CC=C(C=C1)N=C=S)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52N8O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1222468-90-7 | |
| Record name | Berdoxam [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222468907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BERDOXAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMK6ND3QJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



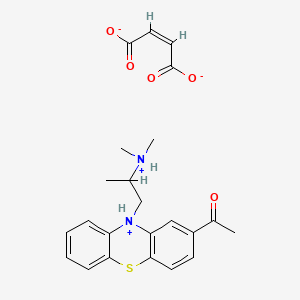
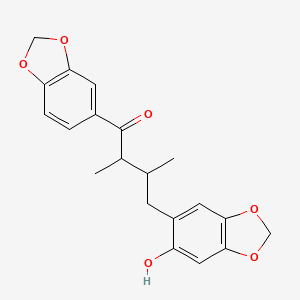
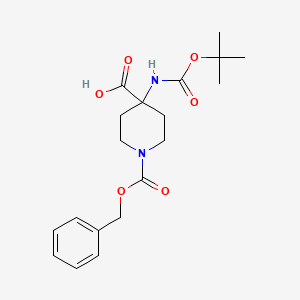
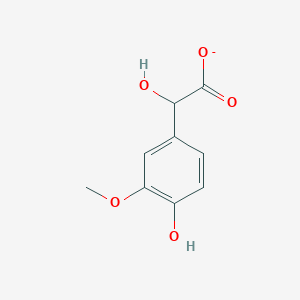
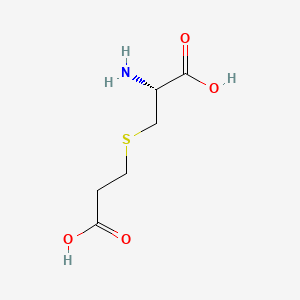

![methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1264456.png)
